1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane
Overview
Description
1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane is an impurity of Plerixafor, which is an antagonist of the CXCR4 chemokine receptor . It has a molecular formula of C31H42N4O6S3 and a molecular weight of 662.88 .
Molecular Structure Analysis
The InChI Key for this compound is AGQXRPMVTPWIED-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 662.88 . The compound is likely to be solid at room temperature .Scientific Research Applications
Configurational Isomerism Studies
1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane is a type of cyclic tetraamine. Its isomers and compounds exhibit complex configurational isomerism, which is crucial for understanding their chemical properties and potential applications in various fields. The correct assignment of their configuration, using the Cahn-Ingold-Prelog (CIP) priority rules, is essential for interpreting their chemical behavior and interaction with other compounds (Curtis, 2012).
Chelating Properties in Biomedical Applications
The chelating properties of this compound have been explored in the context of biomedical applications. Complexes of this ligand with technetium-99 have been studied for their potential in diagnostic imaging and therapeutic applications. These complexes tend to demonstrate fast clearance via the kidneys and do not accumulate in vital organs, suggesting their suitability for medical applications (Bläuenstein et al., 1985).
Metal Chelation in Toxicology
The ligand's ability to chelate metals has been studied in the context of toxicology, particularly in alleviating the toxic effects of heavy metals like nickel. The lipophilic nature of certain chelators, including this compound, allows them to bind nickel in both extracellular and intracellular fluids, potentially offering therapeutic benefits in cases of heavy metal poisoning (Misra et al., 1988; Athar et al., 1987).
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the behavior of compounds containing this compound in biological systems. These studies are crucial for determining the suitability of these compounds as imaging agents or therapeutic drugs. The results from such studies can inform further development and optimization of these compounds for medical applications (Unak et al., 2002; Anderson et al., 2001).
Properties
IUPAC Name |
1,4,8-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O6S3/c1-26-6-12-29(13-7-26)42(36,37)33-21-5-22-35(44(40,41)31-16-10-28(3)11-17-31)25-24-34(20-4-18-32-19-23-33)43(38,39)30-14-8-27(2)9-15-30/h6-17,32H,4-5,18-25H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQXRPMVTPWIED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474903 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104395-69-9 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.